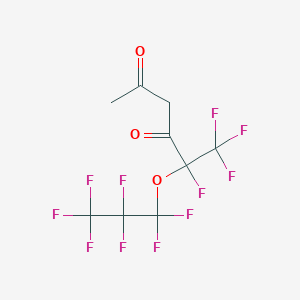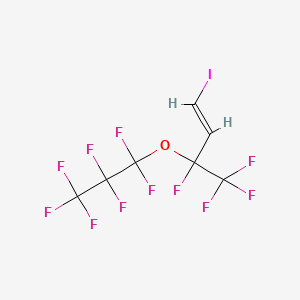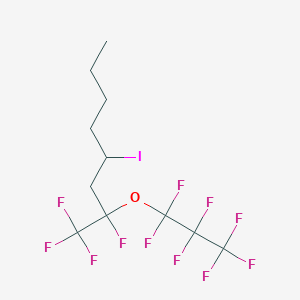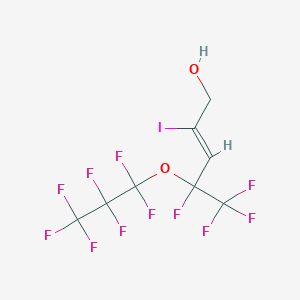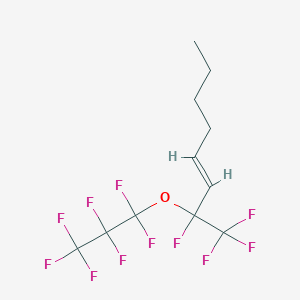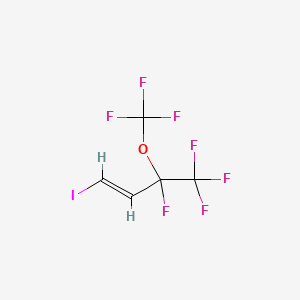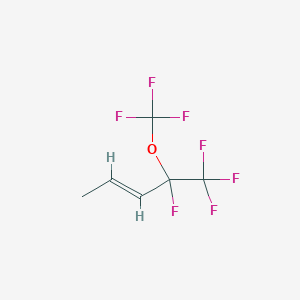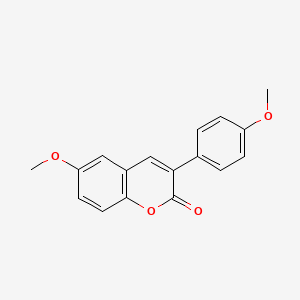
Coumarine, 6-methoxy-3-(4-methoxyphenyl)-
説明
Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed under classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Molecular Structure Analysis
The molecular formula of “Coumarine, 6-methoxy-3-(4-methoxyphenyl)-” is C16H12O4 . Coumarins possess a large π-π conjugated system with electron-rich and charge transfer properties . This conjugated structure leads to applications of 7-hydroxycoumarins as fluorescent sensors for biological activities .
Chemical Reactions Analysis
A regioselective α-arylation of coumarins can occur through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride (TFAA), at 120 °C .
Physical And Chemical Properties Analysis
The molecular weight of “Coumarine, 6-methoxy-3-(4-methoxyphenyl)-” is 268.26 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved information.
科学的研究の応用
Pharmacological Properties
- A study by Cheav et al. (1995) investigated the pharmacological properties of certain coumarin derivatives, revealing low sedative effects on the central nervous system. This suggests potential applications in treatments requiring minimal sedative impact (Cheav et al., 1995).
Synthesis and Biological Evaluation
- Ouf et al. (2014) focused on synthesizing novel coumarin derivatives from a natural compound isolated from Ammi majus L., highlighting their significant anti-inflammatory activities at low concentrations. This implies the potential for developing anti-inflammatory drugs based on coumarin derivatives (Ouf et al., 2014).
Chemical Modification and Reactivity
- Kurosawa and Nogami (1976) explored the oxidation of certain coumarins, leading to the formation of various chemical compounds. This study is relevant in understanding the chemical reactivity and potential for creating diverse derivatives of coumarins for various applications (Kurosawa & Nogami, 1976).
Structural and Theoretical Characterization
- Vaz et al. (2017) conducted a comprehensive study on the structural and spectroscopic characterization of a dihydrocoumarin compound. Their findings provide valuable insights into the molecular properties of coumarin derivatives, crucial for their application in medicinal chemistry (Vaz et al., 2017).
Anticancer Activity
- Ma et al. (2012) discovered that a coumarin analogue showed significant anticancer activity and induced apoptosis in HeLa cells, indicating the potential of coumarin derivatives in cancer treatment (Ma et al., 2012).
Antioxidant and Cytotoxic Properties
- Çelikezen et al. (2020) synthesized 6-ethoxy-4-methylcoumarin and evaluated its antioxidant and cytotoxic properties, revealing its potential as a therapeutic agent with antioxidant capabilities (Çelikezen et al., 2020).
Photoluminescent Behaviors
- Li et al. (2012) synthesized and characterized coumarin derivatives, demonstrating their high fluorescence quantum yields and potential applications in fields requiring photoluminescent materials (Li et al., 2012).
Monoamine Oxidase Inhibitory Activity
- Delogu et al. (2014) investigated the monoamine oxidase inhibitory activity of coumarin derivatives, suggesting their potential use in treating neurodegenerative diseases and depressive disorders (Delogu et al., 2014).
作用機序
Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . The mechanism of action of coumarins is not fully understood, but it is known that they interact with various biological targets, contributing to their wide range of pharmacological effects .
将来の方向性
Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The versatility and chemical properties of this scaffold have been attracting the attention of researchers all over the world . Future research may focus on the development of new coumarin-based drugs with improved selectivity and potency for various therapeutic targets .
特性
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-13-5-3-11(4-6-13)15-10-12-9-14(20-2)7-8-16(12)21-17(15)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEVFZLYDSOKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224459 | |
| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarine, 6-methoxy-3-(4-methoxyphenyl)- | |
CAS RN |
263364-71-2 | |
| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263364-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3-(4-methoxyphenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



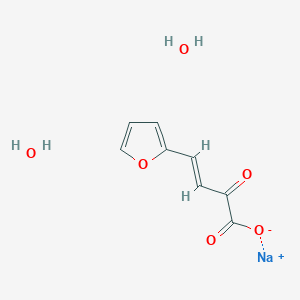
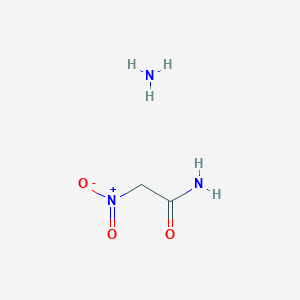

![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)

